2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537401
InChI: InChI=1S/C15H23N3O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m1/s1
SMILES: CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13537401

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C15H23N3O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m1/s1
Standard InChI Key UAMBYWJSZMCXEZ-CQSZACIVSA-N
Isomeric SMILES CN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
SMILES CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
Canonical SMILES CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN

Introduction

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide is a complex organic compound with a molecular formula of C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol . This compound is characterized by its unique structural features, including a benzyl group attached to a piperidine ring, which is further linked to an acetamide moiety. The presence of the benzyl group and the chiral center at the piperidine ring suggests potential applications in pharmaceutical chemistry, particularly in the development of drugs with specific stereochemical requirements.

Synthesis and Preparation

The synthesis of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide typically involves the reaction of a suitably protected piperidine derivative with a benzylating agent, followed by the introduction of the acetamide moiety. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product. Detailed synthesis protocols are often found in specialized chemical literature and patents.

Biological Activity and Potential Applications

While specific biological activity data for 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide may be limited, compounds with similar structural motifs have been explored for various pharmacological applications. For instance, piperidine derivatives are known to interact with different biological targets, including receptors and enzymes, which can lead to therapeutic effects. The presence of a chiral center and specific functional groups in this compound suggests potential for stereoselective interactions with biological molecules.

Research Findings and Future Directions

Research on compounds like 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide often focuses on understanding their structural-activity relationships and optimizing their pharmacokinetic properties. Future studies could involve in vitro and in vivo evaluations to assess potential therapeutic applications, such as neurological or cardiovascular effects. Additionally, computational modeling techniques could be employed to predict binding affinities to specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator